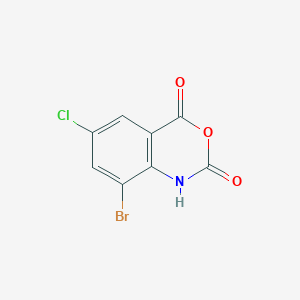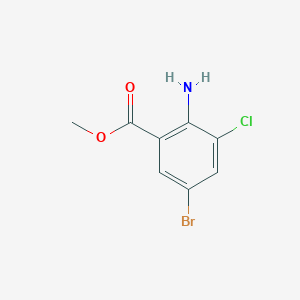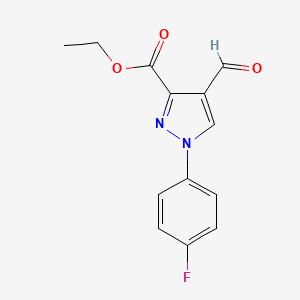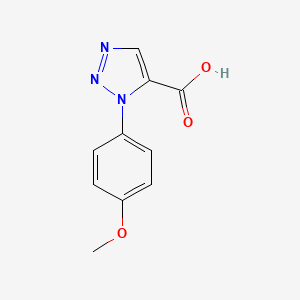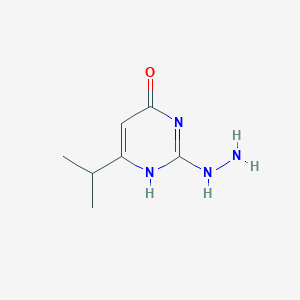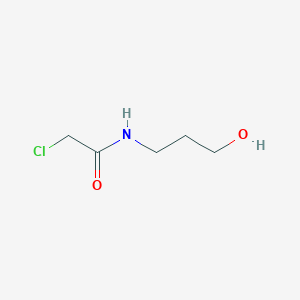
2-Chloro-N-(3-hydroxypropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(3-hydroxypropyl)acetamide is an organic compound with the molecular formula C5H10ClNO2. It is a chlorinated derivative of acetamide, featuring a hydroxypropyl group attached to the nitrogen atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chloroacetyl Chloride Method: The compound can be synthesized by reacting 3-hydroxypropylamine with chloroacetyl chloride under controlled conditions. The reaction typically involves cooling the mixture to maintain a stable temperature and using a suitable solvent such as dichloromethane.
Acid Chloride Method: Another approach involves the reaction of 3-hydroxypropylamine with 2-chloroacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivative.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are employed in substitution reactions.
Major Products Formed:
Oxidation Products: this compound can be oxidized to this compound carboxylic acid.
Reduction Products: The reduction of the compound can yield 2-chloro-N-(3-hydroxypropyl)ethylamine.
Substitution Products: Substitution reactions can produce compounds such as 2-hydroxy-N-(3-hydroxypropyl)acetamide.
科学研究应用
2-Chloro-N-(3-hydroxypropyl)acetamide has various applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism by which 2-Chloro-N-(3-hydroxypropyl)acetamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context in which the compound is used.
相似化合物的比较
2-Chloro-N-(2-hydroxyethyl)acetamide: This compound differs by having an ethyl group instead of a propyl group.
2-Chloro-N-(3-aminopropyl)acetamide: This compound has an amino group instead of a hydroxy group.
Uniqueness: 2-Chloro-N-(3-hydroxypropyl)acetamide is unique due to its specific combination of chloro, hydroxy, and amide functional groups, which confer distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
2-chloro-N-(3-hydroxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2/c6-4-5(9)7-2-1-3-8/h8H,1-4H2,(H,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPVPYSNKDMFFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)CCl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
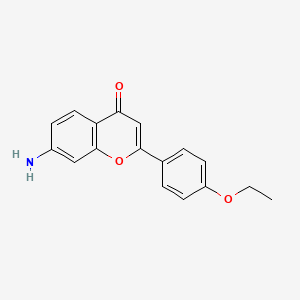
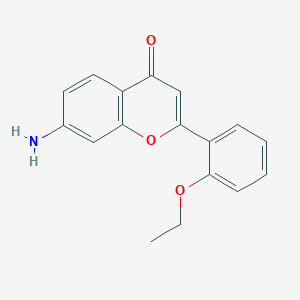
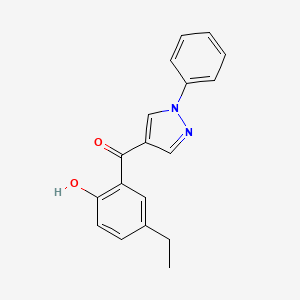
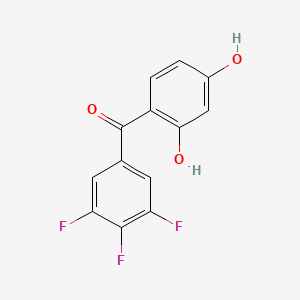
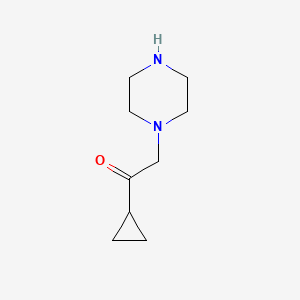
![ethyl 4-[(N-hydroxycarbamimidoyl)methoxy]benzoate](/img/structure/B7835962.png)
![1-Phenyl-6-(prop-2-en-1-ylamino)-1h-pyrazolo-[3,4-d]pyrimidin-4(5h)-one](/img/structure/B7835969.png)
acetic acid](/img/structure/B7835982.png)
